Cas no 69363-85-5 (Methyl 4-aminothiophene-3-carboxylate)
Methyl 4-aminothiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-aminothiophene-3-carboxylate
- 3-Thiophenecarboxylicacid, 4-amino-, methyl ester
- 3-Thiophenecarboxylic acid, 4-amino-, methyl ester
- methyl 4-amino-3-thiophenecarboxylate
- methyl-4-AMINOTHIOPHENE-3-CARBOXYLATE
- 4-amino-3-thiophenecarboxylic acid methyl ester
- methyl 4-azanylthiophene-3-carboxylate
- methyl4-aminothiophene-3-carboxylate
- Maybridge1_003880
- Maybridge1_003924
- methyl 4-amino-3-thenoate
- HMS552K08
- BU
- 69363-85-5
- 4-aminothiophene-3-carboxylic acid methyl ester
- W-203542
- 4-amino-thiophene-3-carboxylic acid methyl ester
- methyl 4-amino-3-thiophene carboxylate
- SCHEMBL166467
- DTXSID70380588
- SB67092
- methyl 3-amino-4-thiophenecarboxylate
- CS-0150758
- BUFZZXCVOFBHLS-UHFFFAOYSA-N
- AKOS005067072
- EN300-144234
- methyl 4-aminothiophen-3-carboxylate
- A836452
- MFCD00130102
- FT-0628615
- P17958
- 3-Amino-4-(methoxycarbonyl)thiophene
- PS-4350
-
- MDL: MFCD00130102
- Inchi: 1S/C6H7NO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,7H2,1H3
- InChI Key: BUFZZXCVOFBHLS-UHFFFAOYSA-N
- SMILES: S1C=C(C(C(=O)OC)=C1)N
Computed Properties
- Exact Mass: 157.02000
- Monoisotopic Mass: 157.02
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 80.6
Experimental Properties
- Density: 1.319
- Boiling Point: 295.9 °C at 760 mmHg
- Flash Point: 295.9 °C at 760 mmHg
- PSA: 80.56000
- LogP: 1.69810
Methyl 4-aminothiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005485-5g |
Methyl 4-aminothiophene-3-carboxylate |
69363-85-5 | 95% | 5g |
$380.00 | 2023-09-01 | |
| Alichem | A169005485-10g |
Methyl 4-aminothiophene-3-carboxylate |
69363-85-5 | 95% | 10g |
$575.70 | 2023-09-01 | |
| Alichem | A169005485-25g |
Methyl 4-aminothiophene-3-carboxylate |
69363-85-5 | 95% | 25g |
$775.20 | 2023-09-01 | |
| Fluorochem | 066926-250mg |
Methyl 4-Aminothiophene-3-carboxylate |
69363-85-5 | 95% | 250mg |
£48.00 | 2022-03-01 | |
| Fluorochem | 066926-1g |
Methyl 4-Aminothiophene-3-carboxylate |
69363-85-5 | 95% | 1g |
£115.00 | 2022-03-01 | |
| Fluorochem | 066926-5g |
Methyl 4-Aminothiophene-3-carboxylate |
69363-85-5 | 95% | 5g |
£399.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X13325-5g |
Methyl 4-aminothiophene-3-carboxylate |
69363-85-5 | 95% | 5g |
¥3650.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X13325-1g |
Methyl 4-aminothiophene-3-carboxylate |
69363-85-5 | 95% | 1g |
¥1294.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X13325-250mg |
Methyl 4-aminothiophene-3-carboxylate |
69363-85-5 | 95% | 250mg |
¥570.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X13325-100mg |
Methyl 4-aminothiophene-3-carboxylate |
69363-85-5 | 95% | 100mg |
¥329.0 | 2024-07-18 |
Methyl 4-aminothiophene-3-carboxylate Suppliers
Methyl 4-aminothiophene-3-carboxylate Related Literature
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Haruka Otomo,Soyoung Park,Seigi Yamamoto,Hiroshi Sugiyama RSC Adv. 2014 4 31341
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Soyoung Park,Haruka Otomo,Linjie Zheng,Hiroshi Sugiyama Chem. Commun. 2014 50 1573
Additional information on Methyl 4-aminothiophene-3-carboxylate
Methyl 4-aminothiophene-3-carboxylate (CAS No. 69363-85-5): A Versatile Building Block in Organic Synthesis
Methyl 4-aminothiophene-3-carboxylate (CAS No. 69363-85-5) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and material science research. This thiophene derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, owing to its unique structural features and reactivity. The compound's molecular formula is C6H7NO2S, with a molecular weight of 157.19 g/mol, making it an ideal candidate for diverse synthetic applications.
The growing interest in Methyl 4-aminothiophene-3-carboxylate can be attributed to several factors that align with current research trends. First, the pharmaceutical industry's continuous search for novel heterocyclic compounds with potential biological activities has put this compound in the spotlight. Researchers are particularly interested in its applications for developing small molecule drugs, as evidenced by the increasing number of publications and patents mentioning this compound in recent years.
From a chemical perspective, Methyl 4-aminothiophene-3-carboxylate offers multiple reactive sites that allow for various modifications. The amino group at position 4 and the ester functionality at position 3 provide excellent handles for further derivatization. This versatility makes it a preferred choice for constructing more complex molecular architectures, particularly in medicinal chemistry where structure-activity relationship studies are crucial.
The synthesis of Methyl 4-aminothiophene-3-carboxylate typically involves multi-step procedures starting from readily available precursors. Modern synthetic approaches emphasize green chemistry principles, aiming to improve yields while reducing environmental impact. Recent advancements in catalytic methods have made the production of this compound more efficient and sustainable, addressing the growing demand from both academic and industrial sectors.
In material science applications, Methyl 4-aminothiophene-3-carboxylate has shown promise as a precursor for conductive polymers and organic electronic materials. The thiophene ring system is known for its electron-rich character, which is beneficial for developing materials with specific electronic properties. Researchers are exploring its potential in creating novel organic semiconductors for applications in flexible electronics and energy storage devices.
The stability and handling characteristics of Methyl 4-aminothiophene-3-carboxylate make it particularly attractive for laboratory use. It typically appears as a light yellow to brown crystalline powder with good solubility in common organic solvents. Proper storage conditions (usually at 2-8°C in a dry environment) ensure its long-term stability, maintaining its reactivity for various synthetic applications.
Quality control aspects of Methyl 4-aminothiophene-3-carboxylate are critical for research and industrial applications. Advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are employed to verify the compound's purity and identity. The commercial availability of high-purity grades (typically ≥95% or ≥98%) from reputable suppliers has facilitated its widespread use across different research fields.
From a regulatory standpoint, Methyl 4-aminothiophene-3-carboxylate is generally regarded as safe for research purposes when handled according to standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this compound to prevent potential irritation.
The market dynamics for Methyl 4-aminothiophene-3-carboxylate reflect the growing interest in specialized chemical intermediates. Pricing trends show stability with moderate fluctuations based on raw material availability and demand from pharmaceutical companies. Several global suppliers offer this compound in various quantities, from gram-scale for research laboratories to kilogram quantities for industrial applications.
Future research directions for Methyl 4-aminothiophene-3-carboxylate are likely to focus on expanding its applications in drug discovery and material science. The compound's potential as a building block for targeted therapeutics and functional materials continues to attract scientific attention. Ongoing studies are exploring its incorporation into more complex molecular systems with tailored properties for specific applications.
For researchers considering working with Methyl 4-aminothiophene-3-carboxylate, it's important to consult recent literature to stay updated on the latest synthetic methodologies and applications. The compound's versatility ensures its continued relevance in organic synthesis, and new uses are regularly being discovered as chemical research advances into novel territories.
In conclusion, Methyl 4-aminothiophene-3-carboxylate (CAS No. 69363-85-5) represents an important class of heterocyclic compounds with wide-ranging applications in modern chemistry. Its unique structural features, combined with synthetic accessibility and versatility, make it an invaluable tool for researchers across multiple disciplines. As scientific exploration continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow substantially in the coming years.
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